![molecular formula C14H13N5OS2 B2837056 6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole CAS No. 2097884-02-9](/img/structure/B2837056.png)
6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole
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Overview
Description
6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole, also known as TDP6, is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including neuroscience, cancer research, and drug development.
Scientific Research Applications
Antimicrobial Agents
1,3,4-thiadiazole derivatives have been found to be potent antimicrobial agents . They have been tested against various bacteria such as E. coli, B. mycoides, and C. albicans . The antimicrobial activity of these compounds makes them potential candidates for the development of new antimicrobial drugs .
Antibacterial Activity
New 1,3,4-thiadiazole derivatives have been synthesized and their antibacterial activity has been studied . These compounds have shown inhibitory effects on various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .
Antinociceptive Effects
New 1,3,4-thiadiazole derivatives have been synthesized and investigated for their antinociceptive effects on nociceptive pathways of the nervous system . The effects of these compounds against mechanical, thermal and chemical stimuli were evaluated by tail-clip, hot-plate and acetic acid-induced writhing tests .
DNA Binding
The mechanism of interaction of 1,3,4-thiadiazole molecules with calf thymus-DNA (CT-DNA) has been investigated . This research could potentially lead to the development of new drugs that interact with DNA.
DFT Calculations
DFT calculations (b3lyp/6-311++G(d,p)) have been performed to investigate the structures’ geometry and physiochemical properties of 1,3,4-thiadiazole molecules . This could potentially lead to the development of new materials with specific properties.
Synthesis of New Compounds
1,3,4-thiadiazole derivatives can be synthesized using various starting materials . This makes them useful intermediates in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .
Mechanism of Action
Mode of Action
It is known that many thiadiazole derivatives interact with their targets through hydrogen bonding, due to the hydrogen bond accepting and donating characteristics of the thiadiazole core . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
It is known that many thiadiazole derivatives have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular effects . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Given the diverse pharmacological activities of many thiadiazole derivatives , it can be hypothesized that this compound may have a wide range of molecular and cellular effects.
properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS2/c20-14(10-1-2-11-12(7-10)21-9-15-11)19-5-3-18(4-6-19)13-8-16-22-17-13/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYNELNPPZPOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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